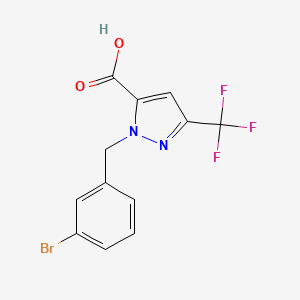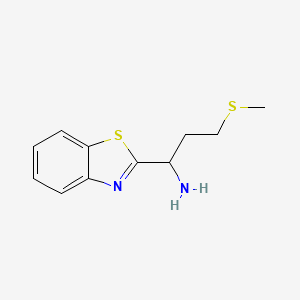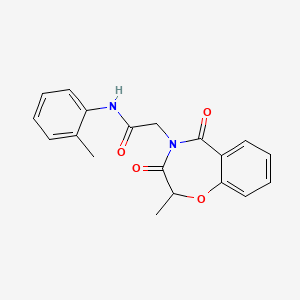
1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a difluoroethyl group and a methyl group attached to the pyrazole ring, along with an amine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride typically involves the reaction of 5-methylpyrazole with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield. Purification steps, such as crystallization or recrystallization, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoroethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride
- 2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds
- 1,3-Dehydroadamantane derivatives
Uniqueness
1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine hydrochloride is unique due to its specific structural features, such as the difluoroethyl and methyl groups attached to the pyrazole ring. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H10ClF2N3 |
|---|---|
Molecular Weight |
197.61 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-4-2-6(9)10-11(4)3-5(7)8;/h2,5H,3H2,1H3,(H2,9,10);1H |
InChI Key |
FLDDPHYMDPSSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220830.png)

![2-{[1-(Oxolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12220836.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12220837.png)
![Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B12220845.png)
![3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12220850.png)
![Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B12220855.png)
![(2E)-N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B12220868.png)

![Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B12220881.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12220887.png)

